N-Methyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride

Description

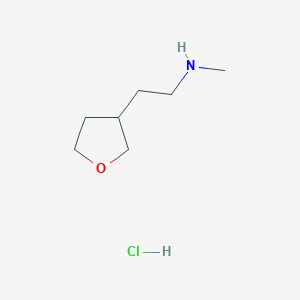

N-Methyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride is a synthetic organic compound characterized by a tetrahydrofuran (THF) ring substituted at the 3-position, linked to an ethylamine backbone with a methyl group attached to the nitrogen atom. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

N-methyl-2-(oxolan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPOAVAFVOSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings on the biological activity of this compound, including its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

This compound is a derivative of phenethylamines, which are often associated with psychoactive properties.

Receptor Affinity and Potency

Research on related compounds has shown that modifications in the structure can significantly affect receptor affinity and functional potency. For instance, studies have assessed the affinity of various phenylalkylamines at the 5-HT2A receptor, a target implicated in mood regulation and psychotropic effects.

In one study, compounds similar to N-Methyl-2-tetrahydro-3-furanyl-1-ethanamine were evaluated for their binding affinity and intrinsic activity at the 5-HT2A receptor using inositol phosphate accumulation assays. The results indicated that structural modifications could enhance potency significantly; for example:

| Compound | 5-HT2A K_i (nM) | EC50 (nM) | Intrinsic Activity (%) |

|---|---|---|---|

| 4b | 3.6 | 19 | 86 |

| 5b | 3.1 | 258 | 72 |

These findings suggest that N-Methyl-2-tetrahydro-3-furanyl derivatives may exhibit similar or enhanced activities due to their structural characteristics .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have indicated that related furan derivatives possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction and modulation of cell cycle progression.

For example, a study reported that certain furan-based compounds exhibited IC50 values around 14.8 μM against HepG2 cells, indicating moderate cytotoxicity . The apoptotic pathways activated by these compounds often involve upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have been documented regarding the pharmacological effects of furan derivatives:

- Study on Antidepressant Effects : A study explored the antidepressant-like effects of furan derivatives in animal models, revealing significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression .

- Analgesic Properties : Another investigation focused on the analgesic properties of related compounds, demonstrating significant pain relief in models of inflammatory pain, likely mediated through TRPV channels .

Scientific Research Applications

Insecticidal Properties

Overview

N-Methyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride has been identified as a derivative with significant insecticidal properties. Research indicates that compounds of this class demonstrate low toxicity while exhibiting high efficacy against a broad spectrum of insect pests.

Case Study: Insecticide Development

A notable patent (US5434181A) describes the use of this compound in formulating insecticides that are effective even in the absence of traditional heterocyclic groups, such as pyridylmethyl or thiazolylmethyl groups. The study highlights the compound's ability to disrupt insect physiology, leading to mortality without harming beneficial insect populations .

Table 1: Comparative Insecticidal Efficacy

| Compound Name | Insecticidal Activity | Toxicity Level |

|---|---|---|

| This compound | High | Low |

| Traditional Pyrethroids | Moderate | Moderate |

| Organophosphate Insecticides | High | High |

Agricultural Applications

Overview

The agricultural sector benefits from the application of this compound as an active ingredient in pest control formulations. Its unique chemical structure allows for the development of safer and more effective agricultural chemicals.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results indicated not only effective pest management but also minimal impact on non-target organisms, underscoring its potential as an environmentally friendly alternative to conventional insecticides .

Future Research Directions

Potential Studies

Future research should focus on:

- Synergistic Effects: Investigating combinations with other biopesticides to enhance efficacy.

- Resistance Management: Studying the potential for resistance development in target pest populations.

- Environmental Impact Assessments: Conducting comprehensive studies on its long-term effects on ecosystems.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Findings and Implications

- Metabolism : THF-containing compounds like ftorafur undergo hepatic conversion, suggesting the target compound may also rely on liver enzymes for activation .

- Structural Activity : The 3-position THF in the target compound may confer better stereochemical compatibility with certain receptors compared to 2-position analogs .

- Safety : Absence of fluorouracil or thiophene groups may reduce cytotoxicity but necessitates empirical validation.

Preparation Methods

Reductive Alkylation of Amines

A prominent method involves catalytic reductive alkylation of amines using aldehydes under mild hydrogenation conditions. This method can be adapted to prepare N-methylated amines by reacting an appropriate aldehyde with methylamine or a primary amine, followed by catalytic hydrogenation.

- Catalyst and Conditions: Use of palladium-based catalysts supported on silicon or other carriers under atmospheric pressure hydrogen at moderate temperatures (e.g., 30–80 °C).

- Reaction Medium: Aqueous or mixed organic solvents.

- Mechanism: The aldehyde condenses with the amine to form an imine intermediate, which is then hydrogenated to the corresponding secondary amine.

This method is efficient and allows for selective N-methylation in the presence of the tetrahydrofuran ring without ring opening or degradation.

Synthesis from Tetrahydro-3-furanyl Precursors

The parent compound N-methyl-2-(tetrahydrofuran-3-yl)ethan-1-amine can be synthesized by:

- Starting from 3-tetrahydrofuranyl ethanol or similar precursors.

- Functionalizing the side chain to introduce the ethanamine moiety.

- Methylation of the amine nitrogen, often via reductive amination or alkylation using methyl iodide or formaldehyde with a reducing agent.

Subsequently, the free amine is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether).

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive alkylation | Aldehyde + methylamine, Pd catalyst, H2, 30°C | 85-95 | High selectivity, mild conditions |

| Alkylation of primary amine | Methyl iodide or formaldehyde + reducing agent | 70-90 | Requires control to avoid overalkylation |

| Conversion to HCl salt | HCl in ethanol or ether | Quantitative | Salt formation improves stability |

Patent Insights on Preparation

The European patent EP0649845A1 describes novel tetrahydro-3-furanyl methylamine derivatives and their preparation methods, highlighting:

- The use of alkylation reactions to introduce methyl groups on the amine nitrogen.

- Functional group tolerance of the tetrahydrofuran ring during synthesis.

- Preparation of hydrochloride salts as stable forms for bioactive applications.

Summary of Preparation Method Analysis

| Method | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|

| Catalytic reductive alkylation | Mild conditions, high selectivity, scalable | Requires catalyst handling, H2 source | Highly suitable for selective N-methylation without ring damage |

| Direct alkylation with methyl iodide | Simple reagents, straightforward | Risk of overalkylation, side reactions | Applicable but requires careful control |

| Biocatalytic reduction | High stereoselectivity, environmentally friendly | Limited substrate scope, longer reaction times | Useful if chiral purity is needed |

| Salt formation with HCl | Simple, quantitative conversion to stable salt | Requires handling of corrosive HCl | Standard step for hydrochloride salt preparation |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-Methyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride, and how are they applied?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Infrared (IR) spectroscopy can validate functional groups (e.g., amine and ether linkages). For salt forms, ion chromatography or elemental analysis verifies the hydrochloride counterion .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Multi-step reactions, such as reductive amination followed by etherification, are common. For example, a 5-step protocol (reduction, etherification, amination, separation, acidification) used for structurally similar amines achieved 92% yield via controlled temperature and stoichiometric ratios of intermediates. Solvent selection (e.g., ethanol or ethyl acetate) and catalytic hydrogenation may enhance efficiency .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Long-term stability (≥5 years) is achievable at -20°C in airtight, light-protected containers. Accelerated stability studies under varying humidity (40–80% RH) and thermal stress (25–40°C) should be conducted to identify degradation products. Hydrolytic sensitivity of the tetrahydrofuran ring necessitates inert storage conditions .

Advanced Research Questions

Q. What are the common synthetic impurities in this compound, and how can they be quantified?

- Methodological Answer : Impurities may include unreacted intermediates (e.g., desmethyl analogs) or byproducts from incomplete ring hydrogenation. HPLC-MS with reference standards (e.g., EP/Pharmaceutical impurity standards) enables quantification at 0.1% threshold levels. For example, impurities in similar amines were resolved using C18 columns with acetonitrile/ammonium formate gradients .

Q. How does the tetrahydrofuran ring influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : The tetrahydrofuran moiety enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier permeability. Computational modeling (e.g., ACD/Labs Percepta) predicts solubility and pKa (e.g., amine group pKa ~9.5). In vitro assays (e.g., PAMPA) can validate membrane permeability, while metabolic stability studies in liver microsomes assess oxidative degradation risks .

Q. What strategies mitigate racemization during the synthesis of chiral analogs of this compound?

- Methodological Answer : Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipases) ensures enantiomeric excess (>98%). Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) monitor optical purity. For diastereomeric salts, fractional crystallization in ethanol/water mixtures improves separation .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin transporters) identifies key interactions, such as hydrogen bonding with the tertiary amine. Quantitative structure-activity relationship (QSAR) models using descriptors like molar refractivity and topological polar surface area (TPSA) guide lead optimization .

Data Contradiction Resolution

- Example : Discrepancies in reported melting points or stability data may arise from polymorphic forms or residual solvents. Validate findings via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cross-reference peer-reviewed studies and pharmacopeial standards to establish consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.